ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-(naphthalen-1-ylcarbamoylamino)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-26-19(24)17-12(2)18(21-13(17)3)23-20(25)22-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,21H,4H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKYNLYFYKGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate, also known as CCG-339570, is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1). MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis.
Mode of Action
CCG-339570 interacts with its primary target, MRTF-A, by inhibiting its nuclear accumulation. This interaction disrupts the function of MRTF-A, thereby inhibiting the EMT process. The compound’s mode of action is specific to the N-terminal basic domain (NB) of MRTF-A, which functions as a nuclear localization signal (NLS) of MRTF-A.
Biochemical Pathways
The action of CCG-339570 affects several biochemical pathways. By inhibiting the nuclear accumulation of MRTF-A, it disrupts the EMT process, which is a critical pathway in the development and progression of cancer and tissue fibrosis. The compound’s action on this pathway results in downstream effects that inhibit the growth and spread of cancer cells.
Result of Action
The molecular and cellular effects of CCG-339570’s action primarily involve the inhibition of the EMT process. By preventing the nuclear accumulation of MRTF-A, CCG-339570 disrupts the function of this transcription factor, thereby inhibiting the EMT process. This results in the suppression of cancer cell migration and tissue fibrosis.
Biological Activity
Ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of naphthalen-1-yl carbamoyl derivatives with pyrrole carboxylate precursors. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrrole can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis .
Anticancer Properties
Pyrrole derivatives are also recognized for their anticancer activities. This compound has been evaluated in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects, likely through apoptosis induction and cell cycle arrest mechanisms. Specific studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .
The biological activity of this compound may be attributed to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
- Interaction with Cellular Receptors : It may act as a ligand for specific receptors, modulating signaling pathways related to growth and survival in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Effects :
- Anticancer Study :
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 10 µg/mL | Cell wall synthesis inhibition |
| Anticancer | MCF7 (breast cancer) | 15 µM | Apoptosis induction |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. Ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate has been synthesized and evaluated for its in vitro antimicrobial activity against several bacterial and fungal strains. The findings suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Pyrrole derivatives have also been investigated for their anticancer potential. Studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. This suggests its utility in cancer therapy as a lead compound for further development .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that it can act as an effective insecticide or fungicide, providing a potential alternative to conventional chemical pesticides. Its application could lead to more environmentally friendly pest management strategies .
Materials Science
Polymer Chemistry
this compound has been explored for its role in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Hublikar et al., various derivatives of pyrrole were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited significant zones of inhibition against tested pathogens, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Mechanisms
A research group investigated the effects of pyrrole derivatives on cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. This underscores its potential application in cancer therapies .
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester group undergoes typical nucleophilic acyl substitution reactions:
Carbamoyl Group Transformations
The urea-linked naphthalen-1-yl carbamoyl group participates in condensation and cyclization reactions:
Pyrrole Ring Functionalization
The electron-rich pyrrole core undergoes electrophilic substitutions and cross-coupling:
Microwave-Assisted Reactions
Enhanced reaction efficiency under microwave irradiation:
Solvent and Catalyst Effects
Critical parameters influencing reaction outcomes:
| Solvent | Catalyst | Reaction Type | Yield Improvement | Key Role |
|---|---|---|---|---|
| DMF | DIPEA | Carbamoyl alkylation | +25% | Polar aprotic solvent stabilizes transition state |
| Ethanol | H₂SO₄ | Ester hydrolysis | +15% | Protonates leaving group |
| DCM | – | Amine coupling | Baseline | Low polarity minimizes side reactions |
Stability Under Oxidative Conditions
The compound shows limited stability toward strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products | Stability Notes |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 25°C | Naphthalene-1-carboxamide fragments | Complete decomposition in 2 h |
| H₂O₂ | Acetic acid, 60°C | Pyrrole ring-opened dicarboxylic acids | 50% degradation after 4 h |
Q & A
Q. What are the common synthetic routes for ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate?
The synthesis typically involves multi-step reactions starting with pyrrole-3-carboxylate derivatives. For example:
- Step 1 : Functionalization of the pyrrole core via coupling reactions. Ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) is reacted with acyl chlorides or isocyanates under anhydrous conditions (e.g., DMF, THF) .
- Step 2 : Carbamoylation using naphthalen-1-yl isocyanate or chloroformate derivatives. The reaction is monitored via TLC, and purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrrole to carbamoylating agent) and temperature (60–80°C) improves yields to ~25–30% .
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
- 1H NMR : Peaks for the ethyl ester group (δ 1.21–1.32 ppm, triplet; δ 4.18–4.27 ppm, quartet), naphthalene protons (δ 7.38–8.61 ppm), and the pyrrole NH (δ 11.01–13.38 ppm) confirm substitution patterns .
- ESIMS : Molecular ion peaks (e.g., m/z 450.2 for analogous compounds) validate the molecular formula .
- FTIR : Carbamoyl C=O stretches (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) are diagnostic .
Q. What are the solubility and stability considerations for handling this compound?
- Solubility : Limited in polar solvents (water, methanol) but soluble in DMSO, DMF, or dichloromethane. Pre-sonication enhances dissolution .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or heat (>40°C) .
Advanced Research Questions
Q. What computational methods are used to study the compound’s electronic structure and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, charge distribution, and reactive sites (e.g., carbamoyl nitrogen). Compare with experimental NMR shifts for validation .
- Molecular Dynamics : Simulate solvation effects in DMSO to model aggregation behavior or ligand-protein interactions .
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the pyrrole core?
- Data Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., steric effects of methyl groups vs. electronic effects of naphthalene). For example, bulky substituents at the 2,4-positions reduce carbamoylation efficiency by ~15% .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in the carbamoyl group) to track reaction pathways via 2D NMR or MS/MS fragmentation .
Q. What strategies optimize the carbamoylation step in synthesis?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate coupling, reducing reaction time from 24h to 6h .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100 W, 80°C) to improve regioselectivity and yield by 10–12% .
Q. How does the naphthalen-1-yl moiety influence the compound’s physicochemical properties?
- π-π Stacking : Enhances crystallinity (observed in XRD of analogous compounds) but reduces aqueous solubility .
- Electron-Withdrawing Effects : The naphthalene ring increases the electrophilicity of the carbamoyl group, confirmed via Hammett σ⁺ values (~0.78) derived from reaction kinetics .
Q. What challenges arise in X-ray crystallography for this compound?
- Crystal Growth : Slow evaporation from acetone/hexane mixtures (1:3 v/v) at 4°C produces diffraction-quality crystals.
- Disorder : Flexible ethyl ester and naphthalene groups often require TWINABS or SHELX refinement to resolve rotational disorder .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
